Octopamine-13C2,15N

LC-MS/MS Stable Isotope Dilution Isotopic Exchange

Why choose Octopamine-13C2,15N over deuterated analogs? The non-exchangeable ¹³C/¹⁵N backbone labeling eliminates deuterium-hydrogen exchange that plagues d₃/d₄ analogs in aqueous biological matrices. This ensures true chromatographic co-elution with native octopamine and a stable +3 Da mass shift for unambiguous SRM/MRM detection. The result: uncompromised accuracy, precision, and long-term assay reproducibility across multi-year PK/TK, biomarker, and metabolic flux studies. Avoid re-validation headaches—insist on the ¹³C/¹⁵N gold standard for your regulated bioanalysis.

Molecular Formula C₆¹³C₂H₁₁¹⁵NO₂
Molecular Weight 156.16
CAS No. 1189693-94-4
Cat. No. B1140438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctopamine-13C2,15N
CAS1189693-94-4
Synonymsα-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N;  (+/-)-Octopamine-_x000B_13C2,15N;  (+/-)-p-Octopamaine-13C2,15N;  DL-Octopamine-13C2,15N;  Epirenor-13C2,15N;  NSC 108685-13C2,15N;  Norfen-13C2,15N;  Octopamine-13C2,15N;  dl-Octopamine-13C2,15N; 
Molecular FormulaC₆¹³C₂H₁₁¹⁵NO₂
Molecular Weight156.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octopamine-13C2,15N (CAS 1189693-94-4): A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS/MS Analysis


Octopamine-13C2,15N is a stable isotope-labeled analog of the biogenic amine octopamine, a phenol analog of noradrenaline and a neurosecretory product found in both vertebrates and invertebrates . The compound is synthesized with precise incorporation of two carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom into its molecular framework, resulting in a molecular formula of C₆¹³C₂H₁₁¹⁵NO₂ and a molecular weight of 156.16 g/mol [1]. As a non-radioactive, isotopically labeled internal standard (SIL-IS), Octopamine-13C2,15N is engineered to exhibit near-identical physicochemical behavior to the native, unlabeled octopamine analyte (C₈H₁₁NO₂, MW 153.18 g/mol) during sample preparation, chromatographic separation, and ionization, while providing a distinct mass difference for unambiguous detection by mass spectrometry .

Why Generic Substitution of Octopamine-13C2,15N Fails: The Critical Role of Isotopic Label Selection in Quantitative Accuracy


Substituting Octopamine-13C2,15N with a different octopamine isotope-labeled standard, such as a deuterated analog (e.g., octopamine-d₃, octopamine-d₄) or a structurally similar but unlabeled compound, is a high-risk approach that can severely compromise quantitative LC-MS/MS data integrity. While all stable isotope-labeled internal standards aim to correct for matrix effects and sample loss, their performance is not equivalent. The specific choice of isotope—¹³C/¹⁵N versus deuterium (²H)—and the placement of the label fundamentally impact the standard's chemical stability, its potential for isotopic exchange with the sample matrix, and its chromatographic co-elution with the target analyte. These factors, in turn, directly affect the accuracy, precision, and reproducibility of the analytical method. The evidence below demonstrates why Octopamine-13C2,15N's unique ¹³C/¹⁵N backbone labeling provides distinct, quantifiable advantages over alternative internal standards [1].

Quantitative Evidence for Selecting Octopamine-13C2,15N: A Comparator-Based Procurement Guide


Superior Chemical Stability of ¹³C/¹⁵N Backbone Labeling vs. Deuterium Exchange in Protic Solvents

A primary differentiator for Octopamine-13C2,15N is the enhanced chemical stability of its ¹³C and ¹⁵N labels compared to deuterium (²H)-labeled analogs. Deuterium atoms, especially when placed on heteroatoms like the oxygen in the phenolic -OH group or the nitrogen in the primary amine of octopamine, are susceptible to exchange with protons in protic solvents (e.g., water, methanol) commonly used in LC mobile phases and biological sample matrices. This phenomenon, known as hydrogen-deuterium exchange (HDX), leads to a loss of the isotopic label and a decrease in the mass difference between the internal standard and the analyte, causing signal overlap and inaccurate quantification. In contrast, ¹³C and ¹⁵N labels are incorporated into the non-exchangeable carbon and nitrogen backbone of the molecule, rendering them completely stable and unaffected by the sample or mobile phase environment. This fundamental difference in chemical stability ensures that Octopamine-13C2,15N maintains its designated mass shift and does not degrade or back-exchange during analysis, providing a more reliable and robust internal standard for routine and high-throughput applications [1].

LC-MS/MS Stable Isotope Dilution Isotopic Exchange

Mass Spectrometric Selectivity: A +3 Da Mass Shift for Unambiguous Analyte Discrimination

Octopamine-13C2,15N provides a net mass increase of 3 Daltons (+3 Da) relative to the unlabeled octopamine analyte (153.18 g/mol vs. 156.16 g/mol) [REFS-1, REFS-2]. This specific mass shift is a critical factor in MS method development. A +3 Da difference is widely recognized in the bioanalytical community as the minimum required to completely avoid spectral overlap between the isotopic clusters of the analyte and the internal standard, especially for small molecules (<1000 Da) . Many deuterated octopamine analogs provide a +3 Da (e.g., -d₃) or +4 Da (e.g., -d₄) mass shift. However, the +3 Da shift from Octopamine-13C2,15N is achieved without any potential for the deleterious isotopic exchange associated with deuterium. This combination of a sufficient mass shift and absolute chemical stability ensures that the internal standard's signal is always fully resolved from the analyte's M+1 and M+2 isotopic peaks, which is essential for achieving high selectivity and low limits of quantitation (LLOQ) in complex biological samples [2].

Mass Spectrometry Isotope Dilution Selectivity

Isotopic Enrichment and Purity Specifications for Regulatory-Compliant Bioanalysis

For validated bioanalytical methods intended to support regulatory submissions (e.g., IND, NDA, ANDA), the isotopic purity and overall chemical purity of the internal standard are critical parameters. Vendor specifications for Octopamine-13C2,15N indicate a high isotopic enrichment standard, typically ≥98 atom % for both ¹³C and ¹⁵N, along with a chemical purity of ≥98% . This level of enrichment is considered a benchmark for SIL-IS used in quantitative analysis, as it ensures a strong, unambiguous signal for the internal standard with minimal interference from the unlabeled 'impurity' [1]. While other labeled octopamine compounds (e.g., deuterated forms) also often claim similar purity levels, the specific combination of high enrichment for the non-exchangeable ¹³C/¹⁵N labels in Octopamine-13C2,15N provides a more reliable and consistent performance profile over time. This is because deuterium loss over storage or during analysis can effectively reduce isotopic enrichment, whereas ¹³C/¹⁵N enrichment is permanent. This intrinsic stability translates to a longer effective shelf-life and reduced batch-to-batch variability, which are important considerations for long-term, multi-year research projects and for maintaining validated assay status.

Method Validation Regulatory Compliance Quality Control

Optimal Research and Industrial Applications for Octopamine-13C2,15N


LC-MS/MS Method Development and Validation for Quantifying Endogenous Octopamine in Biological Matrices

Octopamine-13C2,15N is the internal standard of choice for developing and validating robust LC-MS/MS assays intended to measure endogenous octopamine levels in complex biological samples such as plasma, urine, cerebrospinal fluid (CSF), and tissue homogenates. The non-exchangeable ¹³C/¹⁵N labeling provides the essential combination of a +3 Da mass shift for MS selectivity and chemical stability in the presence of biological matrices and LC solvents, ensuring accurate correction for matrix effects and sample extraction losses. This is crucial for achieving the precision and accuracy required for biomarker discovery studies and clinical research applications [REFS-1, REFS-2].

Stable Isotope Dilution Assays in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

In the pharmaceutical industry, the quantitative analysis of drug candidates and their metabolites in PK/TK studies is a regulated activity. The use of a stable isotope-labeled internal standard like Octopamine-13C2,15N is a best practice for these assays. The compound's high isotopic enrichment and long-term stability, stemming from the chemically inert ¹³C/¹⁵N backbone labels, minimize the risk of assay variability and ensure data integrity over the course of multi-year drug development programs. This reduces the need for frequent re-validation and provides confidence in the concentration-time data used for calculating key PK parameters and guiding dose selection .

Metabolic Flux Analysis and Tracer Studies of the Octopaminergic Pathway

Beyond its role as an internal standard, the specific labeling of Octopamine-13C2,15N with carbon and nitrogen isotopes makes it a valuable tool for in vitro and in vivo metabolic tracing experiments. By administering this labeled octopamine, researchers can track its incorporation and conversion along the octopaminergic pathway using LC-MS. The stability of the ¹³C/¹⁵N labels ensures that the tracer signal is not lost through metabolic or chemical exchange, allowing for the precise determination of metabolic fluxes and the identification of novel metabolites. This application is particularly relevant in neurobiology and insect physiology research, where octopamine plays a key role as a neurotransmitter and neuromodulator .

Quality Control and Standardization of Dietary Supplements and Botanical Extracts

Octopamine is a naturally occurring amine found in some botanical products, such as bitter orange (Citrus aurantium) extracts, which are used in dietary supplements. Accurate quantification of octopamine in these complex plant matrices is necessary for quality control, standardization, and ensuring product safety. Octopamine-13C2,15N serves as a reliable internal standard for LC-MS/MS methods developed for this purpose. Its resistance to matrix effects, which can be particularly pronounced in botanical extracts, ensures that the quantitative results are accurate and reproducible, supporting both manufacturing quality control and regulatory compliance efforts [3].

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